molecular formula C10H22N2O2 B2819970 Tert-butyl 3-[2-aminoethyl(methyl)amino]propanoate CAS No. 2411286-50-3

Tert-butyl 3-[2-aminoethyl(methyl)amino]propanoate

Cat. No.: B2819970
CAS No.: 2411286-50-3
M. Wt: 202.298
InChI Key: ONBDLQYPEBXVGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-[2-aminoethyl(methyl)amino]propanoate is a tertiary butyl ester derivative featuring a propanoate backbone substituted with a methylaminoethylamine group. This compound is characterized by its tertiary butyl ester moiety, which enhances steric protection and metabolic stability compared to methyl or ethyl esters. Such structural attributes make it a candidate for applications in drug conjugation, dendrimer synthesis, and enzyme inhibition studies .

Properties

IUPAC Name

tert-butyl 3-[2-aminoethyl(methyl)amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2/c1-10(2,3)14-9(13)5-7-12(4)8-6-11/h5-8,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBDLQYPEBXVGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCN(C)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2411286-50-3
Record name tert-butyl 3-[(2-aminoethyl)(methyl)amino]propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[2-aminoethyl(methyl)amino]propanoate typically involves the reaction of tert-butyl acrylate with 2-aminoethyl(methyl)amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-[2-aminoethyl(methyl)amino]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-[2-aminoethyl(methyl)amino]propanoate has been identified as a promising candidate in the development of pharmaceutical agents. Its structural features allow for interactions with biological targets, making it useful in drug design.

Drug Development

  • Prostate-Specific Membrane Antigen (PSMA) Inhibitors : Research indicates that derivatives of this compound can serve as effective PSMA inhibitors. These inhibitors are crucial for targeted therapies in prostate cancer treatment due to their ability to bind specifically to PSMA, which is overexpressed in prostate cancer cells .
  • Case Study : A study on urea-based PSMA inhibitors demonstrated that compounds similar to this compound exhibited high binding affinities, suggesting their potential as therapeutic agents for imaging and treatment .

Biochemical Applications

The compound's amino functionality makes it suitable for various biochemical applications, particularly in synthesizing peptides and other biomolecules.

Beyond biological applications, this compound has potential uses in material science, particularly in the development of polymers and coatings.

Polymer Chemistry

  • Polymer Modification : The compound can be utilized to modify polymers to enhance their properties, such as solubility and thermal stability. Its amino groups can participate in reactions that introduce functional groups into polymer backbones .
  • Case Study : A recent study demonstrated how incorporating amino acid derivatives into polymer matrices improved mechanical properties and thermal stability, making them suitable for advanced material applications .

Mechanism of Action

The mechanism of action of tert-butyl 3-[2-aminoethyl(methyl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

Key structural variations among tert-butyl propanoate derivatives lie in their amino substituents (Table 1).

Table 1: Structural Comparison of Selected Analogs
Compound Name Substituent Molecular Formula Molecular Weight Key Functional Groups
Tert-butyl 3-[2-aminoethyl(methyl)amino]propanoate 2-aminoethyl(methyl)amino C₁₁H₂₂N₂O₂ 214.31 Tert-butyl ester, primary amine
Tert-butyl 3-(benzyl(methyl)amino)propanoate Benzyl(methyl)amino C₁₅H₂₃NO₂ 249.35 Tert-butyl ester, aromatic ring
Tert-butyl 3-(phenethylamino)propanoate Phenethylamino C₁₄H₂₁NO₂ 235.32 Tert-butyl ester, aliphatic chain
Methyl 3-(substituted amino)propanoate Variable amino groups Varies Varies Methyl ester, diverse substituents

Key Observations :

  • Tert-butyl vs. Methyl Esters : Tert-butyl esters (e.g., target compound) offer superior hydrolytic stability compared to methyl esters (e.g., intermediates in ), which are more prone to enzymatic cleavage .
  • Substituent Effects: The 2-aminoethyl group in the target compound introduces a primary amine, enhancing solubility in polar solvents. In contrast, benzyl or phenethyl substituents (e.g., and ) increase lipophilicity, favoring membrane permeability .

Physicochemical Properties

Property Target Compound Tert-butyl 3-(benzyl(methyl)amino)propanoate Tert-butyl 3-(phenethylamino)propanoate
Molecular Weight 214.31 g/mol 249.35 g/mol 235.32 g/mol
H-Bond Donors 1 (NH₂) 1 (NH) 1 (NH)
H-Bond Acceptors 3 (ester O, amine N) 3 (ester O, amine N) 3 (ester O, amine N)
LogP (Predicted) ~1.2 ~2.8 ~2.5

The primary amine in the target compound reduces logP compared to benzyl or phenethyl analogs, aligning with its higher hydrophilicity .

Research Findings and Implications

  • Stability : Tert-butyl esters resist hydrolysis in physiological conditions, making them ideal for in vivo applications compared to methyl esters .
  • Activity Modulation : Substituents like trifluoromethyl () or naphthyl () can drastically alter bioactivity by influencing electronic or steric properties .
  • Synthetic Flexibility : The tert-butyl group’s ease of removal (via TFA) enables its use as a protecting group in multi-step syntheses .

Biological Activity

Tert-butyl 3-[2-aminoethyl(methyl)amino]propanoate, a compound with the CAS number 2411286-50-3, has gained attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is categorized as an amino acid derivative, characterized by the presence of a tert-butyl group and an aminoethyl chain. Its molecular formula is C₁₃H₃₁N₃O₂, with a molecular weight of 241.43 g/mol. The structural formula can be represented as follows:

C13H31N3O2\text{C}_{13}\text{H}_{31}\text{N}_{3}\text{O}_{2}

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest the compound may inhibit the growth of various bacteria and fungi.
  • Anticancer Activity : In vitro studies have shown potential cytotoxic effects against cancer cell lines, indicating its role as a possible anticancer agent.
  • Neuroprotective Effects : The compound may offer neuroprotective benefits, potentially through antioxidant mechanisms.

The biological activity of this compound is believed to involve interaction with specific molecular targets within cells. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It could interact with neurotransmitter receptors, influencing signaling pathways related to neuroprotection and cell survival.
  • Apoptosis Induction : Evidence suggests that it may promote apoptosis in cancer cells through caspase activation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxic effects on cancer cell lines
NeuroprotectivePotential reduction in oxidative stress

Table 2: Case Study Results

StudyCell LineIC50 (µM)Mechanism of Action
Anticancer StudyMDA-MB-23115Induction of apoptosis via caspase activation
Antimicrobial StudyE. coli20Disruption of cell membrane integrity

Case Studies

  • Anticancer Efficacy : A study conducted on the MDA-MB-231 breast cancer cell line demonstrated that this compound induced apoptosis at concentrations as low as 15 µM. The mechanism was linked to increased caspase-3 activity, indicating a potential for development as an anticancer therapeutic agent .
  • Antimicrobial Activity : Research evaluating the compound's antimicrobial properties showed significant inhibition against E. coli with an IC50 value of 20 µM. This suggests its potential utility in combating bacterial infections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.